molecular formula C16H11ClO4 B3924511 6-chloro-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one

6-chloro-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No. B3924511
M. Wt: 302.71 g/mol
InChI Key: UQEXYUTXLTZVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one, also known as flavokawain B (FKB), is a naturally occurring chalcone found in the roots of kava plants. FKB has gained attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of FKB is not fully understood. However, studies have suggested that FKB may exert its effects through the modulation of various signaling pathways. FKB has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation. FKB has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
FKB has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that FKB has anti-cancer effects against a variety of cancer cell lines, including breast, lung, and prostate cancer. FKB has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. FKB has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using FKB in lab experiments is that it is a naturally occurring compound and can be extracted from kava roots. This makes it an attractive alternative to synthetic compounds. However, one limitation of using FKB in lab experiments is that it can be difficult to obtain in large quantities. Additionally, the effects of FKB may vary depending on the source of the kava roots and the extraction method used.

Future Directions

There are several future directions for research on FKB. One area of interest is the potential use of FKB in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dose and treatment duration of FKB in these conditions. Another area of interest is the potential use of FKB in combination with other compounds to enhance its therapeutic effects. Finally, more research is needed to understand the mechanism of action of FKB and how it exerts its therapeutic effects.
Conclusion
In conclusion, FKB is a naturally occurring chalcone found in kava roots that has potential therapeutic properties. It has been studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. FKB may be useful in the treatment of a variety of diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand the potential of FKB as a therapeutic agent.

Scientific Research Applications

FKB has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial effects. FKB has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

6-chloro-7-hydroxy-4-(4-methoxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO4/c1-20-10-4-2-9(3-5-10)11-7-16(19)21-15-8-14(18)13(17)6-12(11)15/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEXYUTXLTZVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one
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6-chloro-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one
Reactant of Route 6
6-chloro-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one

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